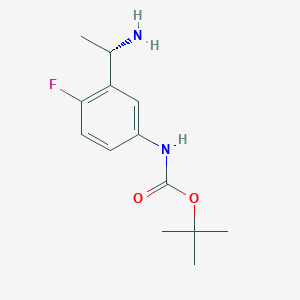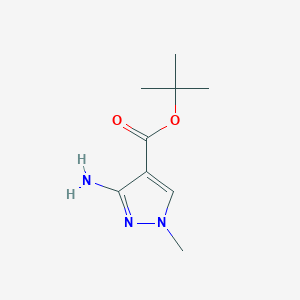
2-((1-Isopropyl-1h-pyrazol-3-yl)methyl)-4-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- It belongs to the class of pyrazole derivatives and features an isopropyl group attached to the pyrazole ring.
- While detailed studies on this specific compound are limited, it has potential applications in various fields.
2-((1-Isopropyl-1H-pyrazol-3-yl)methyl)-4-methylpentanoic acid: .
Métodos De Preparación
Synthetic Routes: The synthetic routes for this compound are not extensively documented. it can likely be synthesized through organic reactions involving pyrazole derivatives and carboxylic acids.
Industrial Production: Information on large-scale industrial production methods is scarce due to its research-oriented nature.
Análisis De Reacciones Químicas
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example
Major Products: These reactions may yield derivatives with modified functional groups or side chains.
Aplicaciones Científicas De Investigación
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for more complex molecules.
Biology: Investigating its interactions with biological systems, such as enzyme inhibition or receptor binding.
Medicine: Although not directly used in medicine, understanding its properties aids drug development.
Industry: Limited applications, but it could serve as a precursor for specialized chemicals.
Mecanismo De Acción
Targets: The compound’s mechanism of action remains speculative. It may interact with enzymes, receptors, or cellular pathways.
Pathways: Further studies are needed to elucidate its specific molecular targets and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds: While direct analogs are scarce, related pyrazole derivatives include and .
Uniqueness: Its isopropyl substitution distinguishes it from other pyrazole carboxylic acids.
Remember that this compound’s detailed investigation is ongoing, and its full potential awaits further exploration.
Propiedades
Fórmula molecular |
C13H22N2O2 |
|---|---|
Peso molecular |
238.33 g/mol |
Nombre IUPAC |
4-methyl-2-[(1-propan-2-ylpyrazol-3-yl)methyl]pentanoic acid |
InChI |
InChI=1S/C13H22N2O2/c1-9(2)7-11(13(16)17)8-12-5-6-15(14-12)10(3)4/h5-6,9-11H,7-8H2,1-4H3,(H,16,17) |
Clave InChI |
JWJKTEDJKIFWNQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(CC1=NN(C=C1)C(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S)-2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13540213.png)




![5-Fluorobicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13540263.png)

![1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one](/img/structure/B13540273.png)

![3-[(5-Cyanopyrazin-2-yl)oxy]oxetane-3-carboxylicacid](/img/structure/B13540275.png)
amine](/img/structure/B13540285.png)

